Cas no 1542479-44-6 (4-(1-aminocyclopentyl)benzene-1,3-diol)

4-(1-aminocyclopentyl)benzene-1,3-diol 化学的及び物理的性質
名前と識別子
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- 4-(1-aminocyclopentyl)benzene-1,3-diol
- 1542479-44-6
- EN300-1736521
-
- インチ: 1S/C11H15NO2/c12-11(5-1-2-6-11)9-4-3-8(13)7-10(9)14/h3-4,7,13-14H,1-2,5-6,12H2
- InChIKey: ZBBPYLNGJSVQPW-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1C1(CCCC1)N)O
計算された属性
- 精确分子量: 193.110278721g/mol
- 同位素质量: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 66.5Ų
4-(1-aminocyclopentyl)benzene-1,3-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736521-0.5g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1736521-0.25g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 0.25g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1736521-1.0g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 1g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1736521-0.1g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 0.1g |
$892.0 | 2023-09-20 | ||
Enamine | EN300-1736521-0.05g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 0.05g |
$851.0 | 2023-09-20 | ||
Enamine | EN300-1736521-1g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 1g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1736521-5g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1736521-2.5g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 2.5g |
$1988.0 | 2023-09-20 | ||
Enamine | EN300-1736521-10.0g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 10g |
$4360.0 | 2023-06-04 | ||
Enamine | EN300-1736521-5.0g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 5g |
$2940.0 | 2023-06-04 |
4-(1-aminocyclopentyl)benzene-1,3-diol 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
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-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
4-(1-aminocyclopentyl)benzene-1,3-diolに関する追加情報
Comprehensive Overview of 4-(1-aminocyclopentyl)benzene-1,3-diol (CAS No. 1542479-44-6): Properties, Applications, and Research Insights
4-(1-aminocyclopentyl)benzene-1,3-diol (CAS No. 1542479-44-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This compound, characterized by a cyclopentylamine group attached to a benzene-1,3-diol core, exhibits potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing novel therapeutic agents, given its ability to modulate biological pathways.
In recent years, the demand for custom synthesis of compounds like 4-(1-aminocyclopentyl)benzene-1,3-diol has surged, driven by advancements in precision medicine and targeted drug delivery. The compound's aminocyclopentyl moiety offers steric and electronic properties that enhance binding affinity to specific enzymes or receptors, making it a valuable candidate for kinase inhibitors and GPCR modulators. Its dihydroxybenzene component further contributes to its solubility and reactivity, critical for formulation development.
From an industrial perspective, CAS No. 1542479-44-6 is often discussed in the context of green chemistry and sustainable synthesis. Laboratories are increasingly adopting catalytic methods to produce such intermediates with minimal waste, aligning with global trends toward eco-friendly manufacturing. Questions like "How to optimize the yield of 4-(1-aminocyclopentyl)benzene-1,3-diol?" or "What are the spectroscopic characterization techniques for this compound?" are frequently searched, reflecting the technical curiosity surrounding its synthesis and analysis.
The compound's potential extends beyond pharmaceuticals. In material science, its aromatic and amine functionalities make it a candidate for designing advanced polymers and nanocomposites. Researchers are exploring its use in conductive materials and biodegradable coatings, addressing growing interest in smart materials and circular economy solutions. Such interdisciplinary applications highlight its versatility and relevance to contemporary scientific challenges.
Quality control and analytical validation are critical for 4-(1-aminocyclopentyl)benzene-1,3-diol, especially when used in regulated industries. Techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure purity and consistency. Searches for "CAS 1542479-44-6 supplier" or "purity standards for benzene-1,3-diol derivatives" underscore the importance of reliable sourcing and stringent quality benchmarks in research and production.
Looking ahead, the compound's role in emerging therapies, such as neurodegenerative disease research and immuno-oncology, is a hot topic. Its structural analogs are being investigated for their blood-brain barrier permeability and anti-inflammatory effects, aligning with the broader pursuit of next-generation therapeutics. As synthetic methodologies evolve, 4-(1-aminocyclopentyl)benzene-1,3-diol is poised to remain a focal point in both academic and industrial settings.
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